1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
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Overview
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group, a sulfonyl group, and a thiophen-3-yloxy group attached to a piperidine ring
Preparation Methods
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.
Etherification: The final step involves the reaction of the sulfonyl piperidine derivative with thiophen-3-ol under basic conditions to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Modulating receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Inducing apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine can be compared with other similar compounds, such as:
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(phenoxy)piperidine: This compound has a phenoxy group instead of a thiophen-3-yloxy group, which may result in different chemical and biological properties.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(methoxy)piperidine: The presence of a methoxy group instead of a thiophen-3-yloxy group can influence the compound’s reactivity and interactions with biological targets.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(benzyloxy)piperidine: The benzyloxy group provides additional steric bulk, potentially affecting the compound’s binding affinity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S2/c16-14-9-13(1-2-15(14)17)23(19,20)18-6-3-11(4-7-18)21-12-5-8-22-10-12/h1-2,5,8-11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJYLYYOXZPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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